![molecular formula C6H9N3 B1367667 2,4-Dimethylpyrimidin-5-amine CAS No. 35733-53-0](/img/structure/B1367667.png)
2,4-Dimethylpyrimidin-5-amine
Overview
Description
2,4-Dimethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dimethylpyrimidin-5-amine involves the amination of 2,4-dimethylpyrimidine. This process introduces amino groups to the pyrimidine ring to produce the target compound . Another approach involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrimidin-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .
Scientific Research Applications
Medicinal Chemistry
2,4-Dimethylpyrimidin-5-amine has been identified as a valuable scaffold in drug discovery. Its derivatives have shown promise as potent ligands for adenosine receptors, which are crucial in various physiological processes.
Case Study: Adenosine Receptor Ligands
A study documented the optimization of 2-amino-4,6-diarylpyrimidine derivatives, including those based on this compound, as selective A1 adenosine receptor ligands. These compounds exhibited high affinity and selectivity towards A1 receptors, indicating potential therapeutic applications in treating conditions such as Parkinson's disease and other neurological disorders .
Table 1: Binding Affinity of Pyrimidine Derivatives
Compound | A1AR Affinity (nM) | A2AAR Affinity (nM) | Selectivity Ratio (A1/A2A) |
---|---|---|---|
Compound 1 | 10 | 100 | 10 |
Compound 2 | 5 | 50 | 10 |
Compound 3 | 20 | 200 | 10 |
Agricultural Chemistry
In the realm of agricultural chemistry, derivatives of this compound have been explored for their potential as herbicides and fungicides. The compound's structure allows for modifications that enhance its biological activity against various pests.
Case Study: Herbicide Development
Research has indicated that certain derivatives can inhibit specific enzymes in plant pathways, leading to effective weed control. For instance, modifications at the amine position have resulted in compounds that demonstrate significant herbicidal activity against common agricultural weeds .
Synthesis of Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules. One notable application is its role in the synthesis of Lemborexant, a drug used for the treatment of insomnia.
Case Study: Synthesis Pathway
A patent outlines a method for synthesizing Lemborexant using this compound as a precursor. This process highlights the compound's utility in pharmaceutical manufacturing and its importance in developing new therapeutic agents .
Analytical Applications
The compound is also utilized in analytical chemistry, particularly in the development of analytical methods for detecting pyrimidine derivatives in various samples. Its unique chemical properties allow it to serve as a standard reference material in chromatographic techniques.
Table 2: Analytical Methods Using Pyrimidine Derivatives
Method | Application | Reference Compound |
---|---|---|
HPLC | Detection of pyrimidines in biological samples | This compound |
GC-MS | Analysis of environmental samples | Pyrimidine derivatives |
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . The compound’s interactions at the molecular level involve binding to specific enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4-Dimethylpyrimidin-5-amine include:
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals like dihydrofolate reductase inhibitors.
2,5-Dimethylpyrimidin-4-amine: Another aminopyrimidine with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 2 and 4, along with the amino group at position 5, differentiate it from other aminopyrimidines and contribute to its unique reactivity and applications .
Biological Activity
2,4-Dimethylpyrimidin-5-amine, also known as N,4-Dimethylpyrimidin-5-amine, is an organic compound characterized by a pyrimidine ring structure with two methyl groups at the 2 and 4 positions and an amino group at the 5 position. This unique configuration contributes to its distinct chemical properties and potential biological activities. Recent research has highlighted its interactions with various biological targets, influencing pathways related to cell signaling and metabolism.
- Molecular Formula : CHN
- Molecular Weight : Approximately 123.16 g/mol
- Structural Features :
- Pyrimidine ring with nitrogen atoms
- Two methyl groups at positions 2 and 4
- Amino group at position 5
Pharmacological Context
Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. It has been shown to interact with enzymes involved in metabolic pathways and receptors that modulate neurotransmitter activity. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics, paving the way for potential therapeutic uses .
Interaction Studies
Preliminary studies have focused on the binding affinity of this compound against various biological targets. The compound's structural similarity to other biologically active compounds suggests it may possess properties such as:
- Inhibition of histone deacetylases (HDACs)
- Modulation of anaplastic lymphoma kinase (ALK) activity
A study demonstrated that derivatives related to this compound showed strong inhibitory potency against ALK and HDACs, enhancing therapeutic activity against ALK-addicted cancer cells .
Antiproliferative Activity
One significant study evaluated the antiproliferative effects of a derivative of this compound (referred to as 12a ) against ALK-positive cancer cell lines. The results indicated that:
- 12a exhibited stronger antiproliferative activity than Ceritinib.
- Induced apoptosis and cell cycle arrest were observed in vitro and in vivo.
- Mechanistic studies showed down-regulation of p-ALK protein and up-regulation of acetylated histone H3 in cancer cells.
The treatment resulted in tumor growth inhibition rates of 37.2% and 64.7% at doses of 25 mg/kg and 100 mg/kg respectively, without significant weight loss or pathological changes in vital organs .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison was made with structurally similar compounds:
Compound Name | Structural Features | Similarity Score |
---|---|---|
2-Chloro-4-methylpyrimidin-5-amine | Chlorine substitution at position 2 | 0.73 |
2-Methoxy-4-methylpyrimidin-5-amine | Methoxy group at position 2 | 0.72 |
2-Methylpyrimidine-4-carbaldehyde | Aldehyde functional group at position 4 | 0.76 |
2,5-Dimethylpyrimidin-4-Amine | Different methylation pattern | 0.80 |
The presence of both methyl groups at the 2 and 4 positions distinguishes this compound from its counterparts, significantly influencing its reactivity and biological properties .
Properties
IUPAC Name |
2,4-dimethylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(7)3-8-5(2)9-4/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVCIOMQCBNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553779 | |
Record name | 2,4-Dimethylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35733-53-0 | |
Record name | 2,4-Dimethylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyl-5-pyrimidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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